molecular formula C14H9N3O2 B2756915 2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione CAS No. 1020252-09-8

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione

Cat. No.: B2756915
CAS No.: 1020252-09-8
M. Wt: 251.245
InChI Key: FUUUFOQIWKTTKC-UHFFFAOYSA-N
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Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions .


Molecular Structure Analysis

Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .


Chemical Reactions Analysis

Indane-1,3-dione is extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to "2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione". For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with amino-thioxopyrimidinones resulted in the formation of fused heterocyclic compounds, indicating a pathway for generating polyfunctional heterocyclic compounds via indene-1,3-diones (Hassaneen et al., 2003). This study highlights the versatility of indane-1,3-dione derivatives in synthesizing complex heterocyclic structures, which could have various applications in material science and organic chemistry.

Photophysical Properties and Applications

The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives have been investigated, demonstrating their potential as pH-sensing materials due to their solid-state fluorescence and solvatochromic behavior (Yan et al., 2017). These findings suggest the application of such derivatives in developing novel optical sensors and materials for electronics and photonics.

Antimicrobial and Anti-inflammatory Activities

Research has also been conducted on the antimicrobial and anti-inflammatory activities of pyrimidine derivatives, including those derived from indane-1,3-dione. A study synthesized and characterized Mn(II), Co(II), Ni(II), and Zn(II) complexes of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, showing potential antimicrobial activities (Chioma et al., 2018). This indicates the potential of such compounds in pharmaceutical research and development for new antimicrobial agents.

Piezochromic and Acidochromic Materials

The exploration of D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics reveals their utility as piezochromic and acidochromic materials. These compounds exhibit reversible color changes under different stimuli, suggesting applications in smart materials and sensors (Lei et al., 2016).

Properties

IUPAC Name

3-hydroxy-2-[(E)-pyrimidin-2-yliminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c18-12-9-4-1-2-5-10(9)13(19)11(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAVOZLREOEKHJ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198804
Record name 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-09-8
Record name 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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